![molecular formula C5H9Cl2OPS B14633173 [2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride CAS No. 56966-10-0](/img/structure/B14633173.png)
[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride: is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a prop-1-en-1-yl chain substituted with an ethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phosphonic dichloride precursor with an ethylsulfanyl-substituted alkene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phosphonic dichloride group, converting it to phosphonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to replace the chloride atoms.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphonic acid derivatives.
Substitution: Various substituted phosphonic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in the preparation of various organophosphorus compounds.
Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a precursor for the synthesis of biologically active phosphonic acid derivatives, which are known for their enzyme inhibitory properties.
Industry: In the industrial sector, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which [2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride exerts its effects depends on the specific chemical reactions it undergoes. For example, in biological systems, phosphonic acid derivatives can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions. The molecular targets and pathways involved would vary based on the specific application and the nature of the derivatives formed.
Comparaison Avec Des Composés Similaires
- [2-(Methylsulfanyl)prop-1-en-1-yl]phosphonic dichloride
- [2-(Propylsulfanyl)prop-1-en-1-yl]phosphonic dichloride
- [2-(Butylsulfanyl)prop-1-en-1-yl]phosphonic dichloride
Comparison: Compared to its analogs, [2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride may exhibit different reactivity and physical properties due to the ethylsulfanyl group. This difference can influence its suitability for specific applications, such as its solubility in organic solvents or its reactivity towards nucleophiles.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and materials science. Further research into its properties and applications could lead to new and innovative uses for this compound.
Propriétés
Numéro CAS |
56966-10-0 |
|---|---|
Formule moléculaire |
C5H9Cl2OPS |
Poids moléculaire |
219.07 g/mol |
Nom IUPAC |
1-dichlorophosphoryl-2-ethylsulfanylprop-1-ene |
InChI |
InChI=1S/C5H9Cl2OPS/c1-3-10-5(2)4-9(6,7)8/h4H,3H2,1-2H3 |
Clé InChI |
NNLDQEQPVFAZAU-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=CP(=O)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


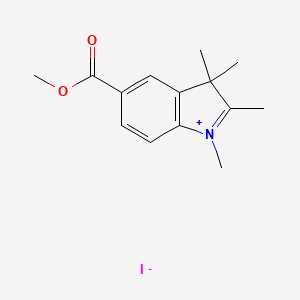


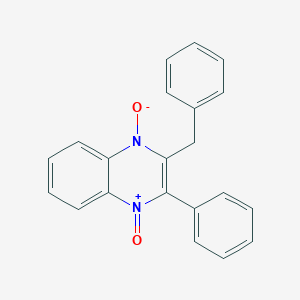
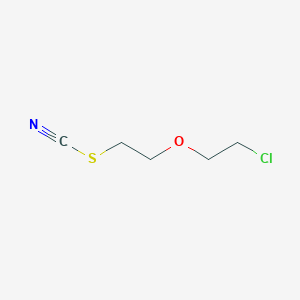
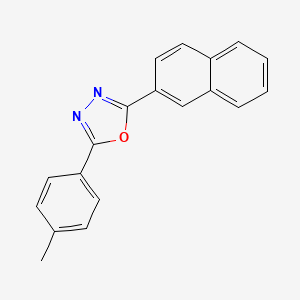
![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)
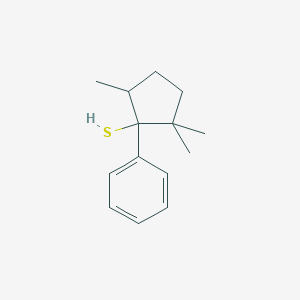




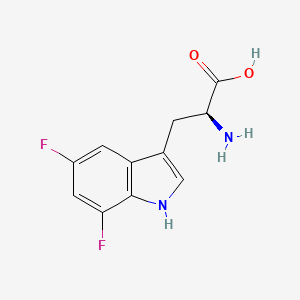
![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)
